2-(4-Hydroxy-6-methylpyrimidin-5-yl)acetic acid

Description

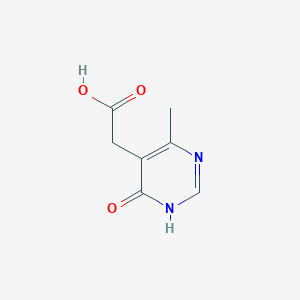

2-(4-Hydroxy-6-methylpyrimidin-5-yl)acetic acid is a pyrimidine derivative featuring a hydroxyl group at position 4, a methyl group at position 6, and an acetic acid moiety at position 5. Its molecular formula is C₇H₈N₂O₃, with a molecular weight of 168.15 g/mol. The compound’s structure renders it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for analogs with modified substituents that influence physicochemical properties and bioactivity .

Properties

IUPAC Name |

2-(4-methyl-6-oxo-1H-pyrimidin-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-4-5(2-6(10)11)7(12)9-3-8-4/h3H,2H2,1H3,(H,10,11)(H,8,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSAZTZNTDFVXMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC=N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Steps

- Starting materials : Pentamidine hydrochloride and dimethyl acetylsuccinate.

- Base : Organic amines such as N,N-diisopropylethylamine (pKa ~10.98) or potassium hydroxide.

- Solvent : Methanol or ethanol.

- Temperature : Room temperature to reflux conditions (~60-80°C).

- Reaction time : Typically 4 to 15 hours depending on step and scale.

Typical Procedure (Based on Patent CN104610164A and CN113336709A)

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Pentamidine hydrochloride dissolved in methanol or ethanol | Room temperature, stirring | Solution of pentamidine salt |

| 2 | Dropwise addition of organic base (e.g., N,N-diisopropylethylamine) | Controlled addition over 0.5-1 hour | Neutralization of HCl and activation of nucleophilic sites |

| 3 | Addition of dimethyl acetylsuccinate | Equimolar or slight excess | Formation of 2-(4-hydroxy-6-methylpyrimidin-5-yl)acetic acid methyl ester intermediate |

| 4 | Reflux for 4 hours | 60-80°C | Completion of ester formation |

| 5 | Concentration under reduced pressure to remove solvent | Vacuum evaporation | Concentrated reaction mixture |

| 6 | Addition of water and acidification with concentrated HCl to pH ~3 | Stirring at room temperature | Precipitation of product |

| 7 | Filtration, washing, and drying | Ambient conditions | Isolated methyl ester intermediate |

| 8 | Optional amidation with dimethylamine to form N,N-dimethylacetamide derivative | Reaction with dimethylamine under controlled conditions | Conversion to amide derivative |

Yield and Purity

- Yields reported for these methods range from 60% to 75% for the methyl ester intermediate.

- Purification typically involves solvent extraction (chloroform, ethyl acetate, hexane mixtures), reflux, cooling, and filtration to obtain white crystalline powders of high purity.

Alternative Synthetic Routes Involving Schiff Base and β-Lactam Derivatives

Another approach involves multi-step synthesis starting from 2-amino-4-hydroxy-6-methylpyrimidine through Schiff base formation with aromatic amines or aldehydes, followed by further reactions to β-lactam derivatives. Although this route is more complex and targeted towards derivative compounds, it provides insight into functionalization at the pyrimidine ring.

Key Steps

- Formation of Schiff base by refluxing 2-amino-4-hydroxy-6-methylpyrimidine with 4-amino acetophenone or substituted benzaldehydes in ethanol with acid catalysis.

- Subsequent reaction with chloroacetyl chloride in the presence of triethylamine and 1,4-dioxane to form β-lactam derivatives.

- Characterization by FTIR, ^1H NMR, and ^13C NMR confirms structure.

Relevance

While this method is primarily for derivative synthesis, the initial Schiff base formation step demonstrates the reactivity of the 4-hydroxy-6-methylpyrimidine moiety and could be adapted for acetic acid derivative preparation.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Product | Yield | Notes |

|---|---|---|---|---|---|---|

| Pentamidine + Dimethyl Acetylsuccinate (Base-mediated) | Pentamidine hydrochloride, dimethyl acetylsuccinate | N,N-diisopropylethylamine or KOH, methanol/ethanol | Room temp to reflux, 4-15 h | This compound methyl ester | 60-75% | Scalable, industrially relevant |

| Amidation of methyl ester | Methyl ester intermediate | Dimethylamine | Controlled temperature, solvent | N,N-dimethylacetamide derivative | Moderate | Post-synthesis modification |

| Schiff base formation and β-lactam synthesis | 2-amino-4-hydroxy-6-methylpyrimidine, aromatic amines/aldehydes | Acid catalyst, chloroacetyl chloride, triethylamine | Reflux, 5-9 h | Schiff base and β-lactam derivatives | Variable | Useful for functional derivatives |

Research Findings and Notes

- The base-mediated condensation of pentamidine hydrochloride with dimethyl acetylsuccinate is a preferred method due to its relatively simple procedure, good yield, and straightforward purification steps.

- Use of organic amines with pKa in the range of 8-11.5 optimizes the neutralization and reaction efficiency.

- Post-reaction acidification facilitates product precipitation and isolation.

- The methyl ester intermediate can be further converted to amide derivatives by reaction with dimethylamine, expanding the compound's utility.

- Alternative methods involving Schiff base intermediates provide routes to structurally related compounds but are less direct for the target acid.

- Characterization by FTIR, NMR (^1H and ^13C) spectroscopy is essential to confirm the structure and purity of synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-6-methylpyrimidin-5-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form a dihydropyrimidine derivative.

Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

Oxidation: Formation of 4-oxo-6-methylpyrimidine derivatives.

Reduction: Formation of dihydropyrimidine derivatives.

Substitution: Formation of halogenated or alkylated pyrimidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antihypertensive Agents

One of the notable applications of 2-(4-Hydroxy-6-methylpyrimidin-5-yl)acetic acid is in the synthesis of antihypertensive drugs. It serves as an intermediate in the preparation of compounds like Fimasartan, which belongs to the angiotensin II receptor blocker (ARB) class. The synthesis pathway involves reacting this compound with other agents to yield effective antihypertensive medications, showcasing its significance in cardiovascular therapy .

1.2 Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. A study highlighted the synthesis of various heterocyclic compounds from this acid, which were tested for their biological activity against different microbial strains. The results demonstrated promising antimicrobial effects, suggesting potential for development into therapeutic agents .

Chemical Synthesis

2.1 Building Block for Organic Synthesis

The compound is utilized as a building block in organic synthesis, particularly in creating more complex molecules. It acts as an intermediate in various chemical reactions, facilitating the formation of new compounds with desired properties. Its role in synthesizing N,N-dimethylacetamide through reaction pathways involving haloformates showcases its utility in chemical manufacturing .

2.2 Reaction Mechanisms

The preparation methods often involve reacting this compound with other reagents under specific conditions to optimize yield and minimize by-products. For instance, novel methods have been developed to suppress urea by-product formation during reactions, enhancing overall efficiency .

Biological Research

3.1 Studies on Biological Activity

Recent studies have focused on the biological activity of derivatives synthesized from this compound. These investigations aim to explore their effects on various biological systems, including potential anti-inflammatory and analgesic properties . The structural characteristics of the compound contribute to its interaction with biological targets.

3.2 Drug Development

Given its pharmacological relevance, ongoing research aims to develop new drugs based on this compound's structure. The ability to modify its chemical structure allows for the exploration of new therapeutic avenues, particularly in treating diseases where current medications are ineffective or have undesirable side effects.

Data Summary Table

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Pharmaceuticals | Intermediate for antihypertensive drugs | Used in Fimasartan synthesis; effective ARB class |

| Antimicrobial Activity | Exhibits antimicrobial properties | Promising results against various microbial strains |

| Chemical Synthesis | Building block for organic synthesis | Used in N,N-dimethylacetamide preparation |

| Biological Research | Studies on biological activity | Potential anti-inflammatory and analgesic effects |

| Drug Development | Basis for new drug formulations | Ongoing research into modified derivatives |

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-6-methylpyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity. Alternatively, it can enhance enzyme activity by stabilizing the enzyme-substrate complex .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Substituent Effects: Hydroxy vs. Aromatic vs. Aliphatic Substituents: The 2-phenyl group (5810-65-1) introduces aromaticity, favoring interactions with hydrophobic pockets in biological targets, while the 2-pyridinyl group (1118787-12-4) improves water solubility due to nitrogen basicity . Ester Derivatives: Ethyl esters (e.g., C₁₃H₂₀N₂O₃) serve as prodrugs, improving membrane permeability before enzymatic hydrolysis to the active acetic acid form .

Pharmacological and Industrial Relevance

- Agrochemical Use : Derivatives with thioether linkages (e.g., Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate) are explored for pesticidal activity due to sulfur’s electronic effects .

Biological Activity

2-(4-Hydroxy-6-methylpyrimidin-5-yl)acetic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a hydroxyl group and an acetic acid moiety, which contribute to its unique chemical reactivity and biological effects. Research indicates that this compound may have applications in various fields, including medicine and biochemistry.

The synthesis of this compound typically involves the reaction of 4-hydroxy-6-methylpyrimidine with bromoacetic acid under basic conditions. This process follows a nucleophilic substitution mechanism, where the hydroxyl group of the pyrimidine ring attacks the electrophilic carbon of bromoacetic acid, leading to the formation of the desired product.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 195.17 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

The biological activity of this compound is attributed to its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. For instance, it may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity, or it may enhance enzyme activity by stabilizing the enzyme-substrate complex.

Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its efficacy against both bacterial and fungal strains, suggesting potential applications in treating infections. The mechanism behind this activity is believed to involve disruption of microbial metabolic processes .

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to modulate key signaling pathways involved in cancer progression highlights its therapeutic potential.

Case Studies

Several studies have explored the biological activities of this compound:

- Antimicrobial Study : A study conducted on various microbial strains revealed that this compound exhibited significant inhibitory effects at concentrations ranging from 10 to 50 µg/mL. The results indicated a higher efficacy compared to standard antibiotics like ceftriaxone .

- Anticancer Evaluation : In a series of experiments involving human cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability, with IC values ranging from 15 to 30 µM across different cancer types. These findings suggest a promising role in cancer therapy .

Comparison with Similar Compounds

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct biological properties compared to structurally similar compounds:

| Compound Name | Biological Activity |

|---|---|

| 2-Amino-4-hydroxy-6-methylpyrimidine | Moderate antimicrobial activity |

| 6-Methylisocytosine | Limited anticancer effects |

| 2-(4-Methoxy-6-methylpyrimidin-2-yl)acetic acid | Lower antimicrobial potency |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.